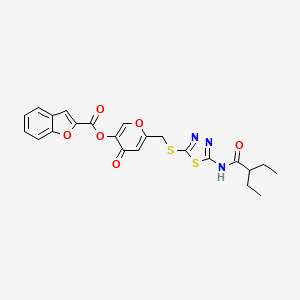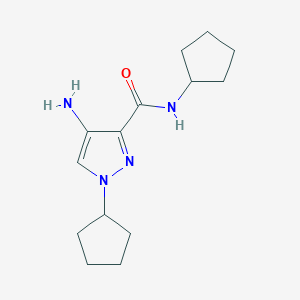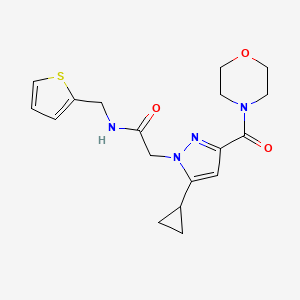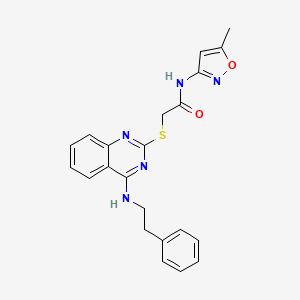
N-(5-methylisoxazol-3-yl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methylisoxazol-3-yl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, also known as MIQT, is a chemical compound that has been widely studied in scientific research. MIQT is a potent inhibitor of the protein kinase CK2, which plays a critical role in regulating cell growth and proliferation.
科学的研究の応用
Antitumor Activity : A study by Al-Suwaidan et al. (2013) explored the synthesis and biological evaluation of quinazoline derivatives, including compounds similar to the one , for antitumor activity. They found that these compounds, particularly compound 15, exhibited remarkable broad-spectrum antitumor activity, showing effectiveness against various cancer types such as renal, colon, lung, breast, ovarian, and melanoma cancer. This was compared to the known drug 5-FU, with compound 15 being significantly more active (Ibrahim A. Al-Suwaidan et al., 2013).
Histamine Receptor Antagonism : Research by Smits et al. (2008) reported the discovery of quinazoline-containing compounds as potent human H4 receptor inverse agonists. These compounds were identified through a scaffold hopping approach and found to possess affinity for the human histamine H1 receptor, indicating potential as dual-action H1/H4 receptor ligands. This suggests a therapeutic benefit in conditions where histamine receptors play a role (R. Smits et al., 2008).
Synthesis and Characterization : Mohamed et al. (2016) described the synthesis of quinazolinone scaffolds, including compounds akin to the one , and their evaluation for anticancer activity. They found that certain compounds displayed extensive-spectrum antitumor efficiency against various tumor cell lines, highlighting the potential of these compounds in cancer therapy (M. Mohamed et al., 2016).
Antiviral Activity : A study by Luo et al. (2012) focused on the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives through microwave irradiation, examining their antiviral activities. Some of the synthesized compounds showed moderate anti-Tobacco mosaic virus (TMV) activity, indicating potential applications in antiviral research (Hui Luo et al., 2012).
Antimicrobial and Antiprotozoal Activities : Patel et al. (2017) designed and synthesized a new series of quinoxaline-based 1,3,4-oxadiazoles and evaluated their antimicrobial and antiprotozoal activities. The results showed that these compounds, especially the lead compound 5l, displayed significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, outperforming reference drugs in some cases (N. Patel et al., 2017).
Synthesis and Anticonvulsant Activity : Gürsoy and Terzioğlu (2005) synthesized two series of regioisomer thiazolidinones starting from quinazolinone-2-ylmercaptoacetate derivatives. These compounds were tested for anticonvulsant activity, showing potential applications in the treatment of convulsions or seizure-related disorders (A. Gürsoy & N. Terzioğlu, 2005).
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-15-13-19(27-29-15)25-20(28)14-30-22-24-18-10-6-5-9-17(18)21(26-22)23-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,23,24,26)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBPOZWBECLECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

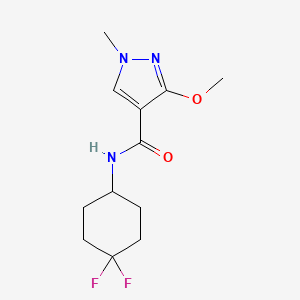

![2-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2645325.png)
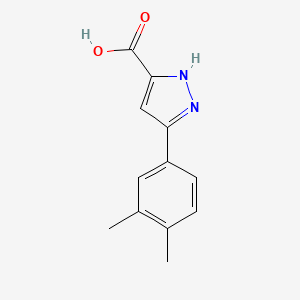
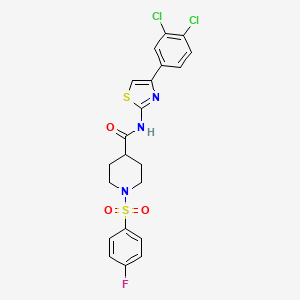
![2,4,7-Trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2645329.png)
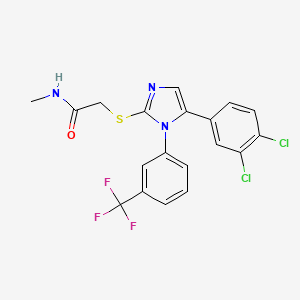
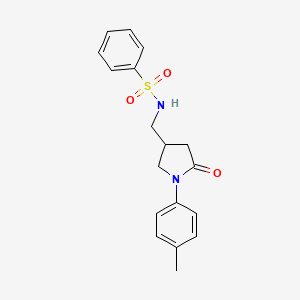
![Ethyl 4-(4-fluorophenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2645335.png)
![3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2645336.png)
![Methyl (E)-4-[2-(2,3-dihydroindol-1-ylsulfonyl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2645337.png)
